molecular formula C12H17BrN2O3 B13174813 tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B13174813
M. Wt: 317.18 g/mol
InChI Key: WYIHGHACRHRGLW-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate (CAS 2059927-91-0) is a high-value chemical building block with the molecular formula C12H17BrN2O3 and a molecular weight of 317.18 g/mol . Its structure features a bromopyridine ring, a central hydroxy group, a protected amino acid ester, and a reactive bromo substituent, making it a versatile intermediate in organic synthesis and medicinal chemistry. This compound is of significant interest in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases, such as Cereblon, to target specific proteins for degradation by the cell's own ubiquitin-proteasome system . The bromopyridine moiety in this compound serves as a key handle for further functionalization via cross-coupling reactions, allowing researchers to link a protein-targeting ligand to an E3 ligase-recruiting moiety. This process is central to creating novel PROTACs, a promising therapeutic strategy for targeted protein degradation in diseases like cancer and neurological disorders . The tert-butyl ester and amino groups offer additional sites for chemical modification, providing flexibility in linker design and optimization. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

tert-butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)9(14)10(16)7-4-5-8(13)15-6-7/h4-6,9-10,16H,14H2,1-3H3

InChI Key

WYIHGHACRHRGLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CN=C(C=C1)Br)O)N

Origin of Product

United States

Preparation Methods

Protection and Functionalization of Amino Group

The amino group is commonly protected with a tert-butoxycarbonyl group under alkaline conditions to yield a Boc-protected intermediate. This step prevents unwanted reactions during subsequent coupling steps.

  • Reagents: Boc anhydride, organic or inorganic base (e.g., triethylamine, sodium carbonate).
  • Solvents: Dimethylformamide, tetrahydrofuran, or dichloromethane.
  • Conditions: Room temperature to mild heating, inert atmosphere.

Formation of the 6-Bromopyridin-3-yl Substituent

The 6-bromopyridin-3-yl moiety can be introduced via Suzuki coupling reactions, which are palladium-catalyzed cross-couplings between a boronic acid derivative and a halogenated pyridine.

  • Catalyst: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0).
  • Base: Potassium carbonate, cesium carbonate, or sodium hydroxide.
  • Solvent: Mixture of water and organic solvents like 1,4-dioxane or tetrahydrofuran.
  • Temperature: Elevated temperatures (e.g., 80–100 °C).
  • Reaction time: Several hours.

Introduction of the Hydroxy Group and Esterification

The hydroxy group at the 3-position of the propanoate is introduced either by nucleophilic substitution or oxidation of a precursor intermediate. Esterification to form the tert-butyl ester is achieved using tert-butyl alcohol or tert-butyl chloroformate under acidic or basic catalysis.

  • Reagents: Tert-butyl chloroformate for esterification.
  • Solvents: Dichloromethane, ethyl acetate.
  • Conditions: Ambient to mild heating.

Purification

The final compound is purified by chromatographic techniques such as silica gel column chromatography, recrystallization, or preparative high-performance liquid chromatography to ensure high purity and yield.

Representative Preparation Procedure (Based on Patent EP4140997A1)

Step Description Reagents/Conditions Notes
1 Amino group protection Boc anhydride, triethylamine, DMF, room temperature Yields Boc-protected intermediate
2 Metal-catalyzed coupling Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, 80 °C Suzuki coupling to attach 6-bromopyridin-3-yl
3 Hydroxy group introduction Selective oxidation or nucleophilic substitution May involve reagents like DIAD, DEAD
4 Esterification Tert-butyl chloroformate, base, DCM Formation of tert-butyl ester
5 Purification Silica gel chromatography Ensures compound purity

Reaction Conditions and Solvent Choices

The choice of solvents and bases is critical for optimizing yield and purity. Common solvents include:

  • N,N-Dimethylformamide (DMF)
  • Tetrahydrofuran (THF)
  • 1,4-Dioxane
  • Dichloromethane (DCM)
  • Ethyl acetate

Bases used range from organic bases like triethylamine to inorganic bases such as potassium carbonate or sodium hydroxide. The reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.

Analytical Data and Verification

Characterization of the synthesized compound is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
  • Mass spectrometry (MS) to verify molecular weight.
  • High-performance liquid chromatography (HPLC) for purity assessment.

These analytical methods confirm the successful synthesis of this compound with high purity suitable for further pharmaceutical or chemical research applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Purpose
Amino group protection Boc anhydride, triethylamine Room temp, DMF Protect amine
Suzuki coupling Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O 80 °C, inert atmosphere Attach 6-bromopyridin-3-yl
Hydroxy group introduction DIAD/DEAD or oxidation agents Mild heating Introduce hydroxyl
Esterification Tert-butyl chloroformate, base Ambient to mild heat Form tert-butyl ester
Purification Silica gel chromatography Ambient Isolate pure product

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted pyridine derivatives .

Scientific Research Applications

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromopyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural uniqueness lies in its 6-bromo-pyridin-3-yl group and tert-butyl ester. Key analogs include:

Compound Name Pyridine Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Bromo, 2-Chloro C₁₁H₁₄BrClN₂O₂ 321.60 Halogen-rich; potential cross-coupling substrate
(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate Pyridin-3-yl (no halogen) C₁₂H₁₈N₂O₂ ~246.29 Lower MW; reduced steric hindrance
Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate 5-Hydroxy C₁₉H₂₇N₃O₇ 409.44 High-yield synthesis (91%); polar hydroxyl group
tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(isopropyl)amino]pyridin-3-yl}propanoate 6-Methyl(isopropyl)amino C₁₆H₂₇N₃O₃ 309.40 Electron-donating substituent; enhanced solubility

Key Observations :

  • Halogen Effects: The 6-bromo substituent in the target compound enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs .
  • Steric and Solubility Profiles: The tert-butyl group in the target compound improves solubility (logP ~0.71 for related tert-butyl esters ) relative to methyl esters (e.g., methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate, similarity score 0.81 ).
  • Synthetic Efficiency : Derivatives with hydroxyl groups (e.g., 5-hydroxypyridin-2-yl) achieve higher yields (91% ) due to stabilized intermediates, whereas brominated analogs may require harsher conditions.
Electronic and Reactivity Comparisons
  • 6-Bromo vs. 6-Chloro : Bromine’s higher electronegativity and larger atomic radius increase pyridine ring polarization, favoring nucleophilic aromatic substitution over chlorine .
  • Amino vs. Hydroxyl Groups: The β-hydroxy-α-amino motif in the target compound supports chelation to metal catalysts (e.g., Ir in photoredox catalysis ), unlike analogs with simple aminooxy or carbamate groups .
Physicochemical Properties
  • Lipophilicity: The tert-butyl ester contributes to moderate logP (~0.71 for tert-butyl 3-hydroxypropanoate ), whereas methyl esters (e.g., CAS 1217624-51-5 ) exhibit higher hydrophilicity.
  • Thermal Stability : Decomposition temperatures vary; methyl esters with hydroxyl groups decompose at 163°C , while tert-butyl analogs likely exhibit higher stability.

Biological Activity

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, including a tert-butyl ester group, an amino group, and a bromopyridine moiety, is part of the amino acid derivatives class. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C12H17BrN2O2
Molecular Weight 301.18 g/mol
IUPAC Name tert-butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate
InChI Key VRRFFUAYBREYGI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The bromopyridine moiety is essential for binding to these targets, while the amino and ester groups enhance the compound's reactivity and stability. Research indicates that this compound may modulate pathways involved in cellular signaling, potentially impacting processes such as inflammation and cell proliferation.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can effectively scavenge free radicals, as evidenced by assays measuring its ability to reduce oxidative stress in cells. For instance, compounds similar to this compound have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene) .

Antiproliferative Activity

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. In particular, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines . The presence of the bromopyridine moiety appears to enhance these effects, suggesting a potential role in cancer therapeutics.

Case Studies

  • Study on Neurodegenerative Diseases : A study explored the effects of similar compounds on Alzheimer's disease models, highlighting their ability to modulate amyloid-beta levels and β-secretase activity. While specific data on this compound was not provided, the structural similarities suggest potential applicability in neuroprotection .
  • Antibacterial Activity : Research has indicated that derivatives of this compound possess antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was reported at 8 μM for certain derivatives, suggesting that modifications in the structure can significantly impact antibacterial efficacy .

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